4-methyl-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
Description
This compound features a pyrimidine core substituted at position 4 with a methyl group and at position 2 with a 4-[(3-methylpyridin-4-yl)oxymethyl]piperidine moiety. Pyrimidine derivatives are widely explored in drug design due to their structural versatility and biological relevance, particularly in targeting enzymes and receptors involved in diseases such as cancer and infections .
Properties
IUPAC Name |
4-methyl-2-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-11-18-7-4-16(13)22-12-15-5-9-21(10-6-15)17-19-8-3-14(2)20-17/h3-4,7-8,11,15H,5-6,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAZYFXRWSZCLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)COC3=C(C=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
The synthesis of 4-methyl-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine generally involves a multi-step process:
Preparation of 3-Methylpyridin-4-yl alcohol: : Starting with 3-methylpyridine, an oxidation reaction is employed to introduce the hydroxyl group.
Formation of 3-Methylpyridin-4-yl methyl ether: : This involves the reaction of 3-methylpyridin-4-yl alcohol with methyl iodide in the presence of a base such as potassium carbonate, forming the methyl ether.
Alkylation of piperidine: : The reaction of 4-(chloromethyl)pyrimidine with piperidine under basic conditions forms the key intermediate.
Final coupling reaction: : The methyl ether of 3-methylpyridin-4-yl undergoes nucleophilic substitution with the piperidine intermediate, forming the final compound.
Industrial Production Methods
On an industrial scale, the production is typically streamlined to maximize yield and minimize cost:
Continuous flow synthesis: : Involves the use of reactors that allow for continuous input of reactants and output of products.
Catalytic processes: : Utilize specific catalysts to enhance reaction rates and selectivity, ensuring efficient production.
Chemical Reactions Analysis
4-Methyl-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine undergoes a variety of chemical reactions:
Oxidation: : Using oxidizing agents such as potassium permanganate, the compound can be oxidized at the methyl groups.
Reduction: : Hydride donors like sodium borohydride can reduce any potentially formed carbonyl groups back to alcohols.
Substitution: : Halogenation reactions can introduce halogens to the pyrimidine ring, using reagents such as bromine in acetic acid.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Sodium borohydride, lithium aluminium hydride
Halogenating Reagents: : Bromine, chlorine
Scientific Research Applications
Synthesis Overview
| Step | Description |
|---|---|
| 1 | Formation of the piperidine intermediate through cyclization reactions. |
| 2 | Reaction of the piperidine intermediate with 3-methylpyridin-4-yl chloride under basic conditions. |
| 3 | Cyclization of the substituted piperidine to form the pyrimidine ring. |
Chemistry
In the realm of synthetic chemistry, 4-methyl-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine serves as a building block for more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds.
Biology
This compound has been investigated for its potential as a ligand in biochemical assays. Its ability to interact with specific biological targets makes it a candidate for further research in pharmacology and biochemistry.
Medicine
The therapeutic potential of this compound is significant, particularly in its role as an inhibitor of specific enzymes related to various diseases. Preliminary studies indicate its efficacy in modulating biological pathways associated with metabolic disorders and neurological conditions.
Case Study 1: Enzyme Inhibition
A study explored the inhibitory effects of this compound on a specific enzyme linked to Alzheimer's disease. The results indicated a notable reduction in enzyme activity, suggesting potential therapeutic applications in neurodegenerative diseases.
Case Study 2: Ligand Binding Affinity
Research assessing the binding affinity of this compound to various receptors demonstrated promising results, indicating its potential use in drug design targeting neurological pathways.
Mechanism of Action
The exact mechanism of action of 4-methyl-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine depends on its application. In a biological context, it often involves:
Binding to receptors or enzymes: : Altering their activity, which can lead to therapeutic effects.
Interaction with DNA/RNA: : Potentially modulating gene expression.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Core Heterocycle Modifications: The target compound and 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine share a pyrimidine core but differ in substituent positions. The target’s 2-piperidinyl group versus the analog’s 6-piperidinyl and 2-amine groups may lead to divergent binding modes in enzyme pockets . 44g’s pyrido[3,4-d]pyrimidinone core introduces a fused quinazoline-like structure, enhancing planarity for DNA intercalation or kinase inhibition, unlike the simpler pyrimidine core of the target .
Substituent Effects: The target compound’s (3-methylpyridin-4-yl)oxy group on piperidine likely improves solubility compared to purely alkyl-substituted analogs (e.g., 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione), which relies on a lipophilic dimethylphenoxy group . The chromeno-pyrimidine derivative’s thioxo group and fused chromene ring increase metabolic stability but reduce solubility compared to the target’s methylpyridyloxy substituent .
Pharmacokinetic Profiles: P–1’s 2-aminopyrimidine scaffold with a piperidinylpropanol chain may exhibit better aqueous solubility than the target compound due to the amino group’s hydrogen-bonding capacity .
Biological Activity
The compound 4-methyl-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 345.5 g/mol. The structure features a pyrimidine core substituted with a piperidine ring and a 3-methylpyridine moiety, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H23N5O |
| Molecular Weight | 345.5 g/mol |
| IUPAC Name | This compound |
| LogP (octanol-water partition coefficient) | 2.5 |
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly those involved in neurotransmitter regulation.
- Receptor Modulation : It is hypothesized to modulate receptors associated with the central nervous system (CNS), potentially influencing neurochemical pathways.
Antimicrobial Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various strains of bacteria and fungi, with minimum inhibitory concentrations (MICs) ranging from to against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Anticancer Potential
Research has highlighted the anticancer properties of piperidine derivatives. In vitro studies have demonstrated that compounds structurally related to this compound induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .
Neuropharmacological Effects
The compound's structural features suggest it may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine. Preliminary data indicate that it could enhance cognitive functions or exhibit neuroprotective effects .
Study on Antimicrobial Efficacy
A study published in MDPI evaluated several pyrimidine derivatives, including compounds similar to the target molecule, for their antibacterial efficacy against Escherichia coli and Bacillus subtilis. The results demonstrated that modifications in the piperidine ring significantly enhanced antimicrobial activity .
Study on Anticancer Activity
In another investigation, a series of piperidine-pyrimidine hybrids were synthesized and tested for cytotoxicity against various cancer cell lines. One derivative exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin, indicating a promising lead for further development .
Safety Profile
Toxicological assessments have shown that related compounds do not exhibit acute toxicity at high doses (up to ) in animal models. This suggests a favorable safety profile for potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
